

## Buparlisib: An In-depth Analysis of Early-Phase Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Buparlisib** (BKM120), an oral pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, has been the subject of numerous early-phase clinical trials across a range of malignancies.[1][2] Alterations in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway are fundamental to the growth and survival of various cancers, making it a key therapeutic target. [2][3] **Buparlisib** competitively binds to the ATP-binding pocket of all four class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ), inhibiting the downstream signaling cascade that promotes cell proliferation, survival, and metabolism.[1][2] This technical guide provides a comprehensive overview of the early-phase clinical trial data for **Buparlisib**, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

# Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

**Buparlisib** exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer.[1] In normal cellular processes, this pathway is tightly controlled; however, in many cancers, mutations or amplifications of genes within this pathway lead to its continuous activation, driving oncogenesis.[1] **Buparlisib**'s inhibition of PI3K prevents the phosphorylation of downstream targets like AKT, thereby



disrupting essential cellular activities for tumor growth, including protein synthesis and cell cycle progression, while also promoting apoptosis.[1]



Click to download full resolution via product page

Buparlisib's mechanism of action via inhibition of the PI3K/AKT/mTOR pathway.



### **Experimental Protocols in Early-Phase Trials**

Early-phase clinical trials for **Buparlisib** have primarily followed a standard dose-escalation and expansion cohort design to determine the maximum tolerated dose (MTD), safety profile, and preliminary efficacy.

A typical workflow for these trials is as follows:



Click to download full resolution via product page

A generalized workflow for early-phase **Buparlisib** clinical trials.

Key Methodological Components:

- Study Design: Phase I trials typically employed a 3+3 dose-escalation design to establish the MTD.[4][5] This was often followed by an expansion cohort at the MTD to further evaluate safety and preliminary efficacy in specific patient populations.[6] Some Phase II studies were single-arm, while others were randomized, double-blind, and placebo-controlled.[7][8][9]
- Patient Population: Participants in these trials generally had advanced or metastatic solid tumors that were refractory to standard therapies.[6][10] Specific trials focused on patient populations with particular cancer types, such as estrogen receptor-positive (ER+) breast cancer, triple-negative breast cancer, and head and neck squamous cell carcinoma.[4][7][8]



- Dosing Regimens: Buparlisib was administered orally, typically on a continuous daily schedule, with starting doses ranging from 25 mg/day.[10] The MTD was frequently identified as 100 mg/day.[4][6][10] Some studies also explored intermittent dosing schedules (e.g., 5 of 7 days) to mitigate toxicities.[4][5]
- Endpoint Assessment:
  - Safety: Assessed using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[10] Dose-limiting toxicities (DLTs) were evaluated during the first cycle of treatment.[10]
  - Efficacy: Tumor response was evaluated using the Response Evaluation Criteria In Solid Tumors (RECIST).[10] Key efficacy endpoints included overall response rate (ORR), clinical benefit rate (CBR), progression-free survival (PFS), and overall survival (OS).[4][7]
     [8]
  - Pharmacokinetics (PK): Plasma concentrations of **Buparlisib** were measured at various time points to determine parameters such as Cmax (maximum concentration) and AUC (area under the curve).[10][11]
  - Pharmacodynamics (PD): On-target effects were assessed through biomarkers such as changes in C-peptide levels and phosphorylation of downstream effectors like pS6 in tissue biopsies.[4][6][12]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from various early-phase clinical trials of **Buparlisib**.

#### **Table 1: Pharmacokinetic Parameters of Buparlisib**



| Study<br>Population                                   | Dose                   | Tmax<br>(hours) | Half-life<br>(hours) | Accumulati<br>on Fold-<br>Change | Reference |
|-------------------------------------------------------|------------------------|-----------------|----------------------|----------------------------------|-----------|
| Japanese Patients with Advanced Solid Tumors          | 100 mg/day             | 1.0–1.5         | ~40                  | 2.9 (Day 28)                     | [10]      |
| Subjects with<br>and without<br>Hepatic<br>Impairment | 30 mg (single<br>dose) | 1.0–1.3         | N/A                  | N/A                              | [11]      |

**Table 2: Efficacy of Buparlisib in Early-Phase Trials** 



| Trial<br>(Indicati<br>on)                             | Treatme<br>nt                       | N  | ORR<br>(%) | CBR (%)      | Median<br>PFS<br>(months | Median<br>OS<br>(months | Referen<br>ce |
|-------------------------------------------------------|-------------------------------------|----|------------|--------------|--------------------------|-------------------------|---------------|
| Phase I<br>(Advance<br>d Solid<br>Tumors)             | Buparlisi<br>b<br>Monother<br>apy   | 15 | -          | 40%<br>(DCR) | -                        | -                       | [10]          |
| Phase I (ER+ Metastati c Breast Cancer)               | Buparlisi<br>b +<br>Fulvestra<br>nt | 29 | 24.1       | 58.6         | 12.4                     | -                       | [4]           |
| Phase II (Metastat ic Triple- Negative Breast Cancer) | Buparlisi<br>b<br>Monother<br>apy   | 50 | -          | 12           | 1.8                      | 11.2                    | [7]           |
| Phase II (Relapse d/Refract ory Thymom as)            | Buparlisi<br>b<br>Monother<br>apy   | 14 | 7.1        | 50%<br>(DCR) | 11.1                     | 22.5                    | [13]          |
| BERIL-1 Phase II (Recurre nt/Metast atic HNSCC)       | Buparlisi<br>b +<br>Paclitaxel      | 79 | 39         | -            | 4.6                      | 10.0                    | [8][9]        |
| BERIL-1<br>Phase II<br>(Recurre                       | Placebo<br>+<br>Paclitaxel          | 79 | 14         | -            | 3.5                      | 6.5                     | [8][9]        |



| nt/Metast<br>atic<br>HNSCC)                                       |                                   |    |                                                  |        |
|-------------------------------------------------------------------|-----------------------------------|----|--------------------------------------------------|--------|
| Phase II (Platinum - Resistant Metastati c Urothelial Carcinom a) | Buparlisi<br>b<br>Monother<br>apy | 19 | 1 partial response , 6 stable disease at 8 weeks | - [14] |

ORR: Overall Response Rate; CBR: Clinical Benefit Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; ER+: Estrogen Receptor-Positive; HNSCC: Head and Neck Squamous Cell Carcinoma.

**Table 3: Common Adverse Events (All Grades)** 

**Associated with Buparlisib** 

| iency (%) in Various Trials |
|-----------------------------|
| 58                          |
| 4                           |
| 33                          |
|                             |
| 4                           |
| 3                           |
|                             |
| 3                           |
|                             |



Frequencies are compiled from multiple studies and represent the range of reported incidences.[4][5][6][7][10]

#### Conclusion

Early-phase clinical trials of **Buparlisib** have established its mechanism of action, defined a manageable safety profile, and demonstrated preliminary efficacy in various solid tumors, particularly when used in combination therapies. The maximum tolerated dose for single-agent **Buparlisib** was consistently identified as 100 mg daily. While monotherapy showed modest clinical activity, combination strategies, such as with fulvestrant in breast cancer and paclitaxel in head and neck cancer, have shown more promising results.[4][8] The primary dose-limiting toxicities are generally manageable and include hyperglycemia, rash, and mood alterations.[6] [10] Future research will likely focus on refining patient selection through predictive biomarkers and exploring novel combination therapies to enhance the therapeutic potential of **Buparlisib**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is Buparlisib used for? [synapse.patsnap.com]
- 2. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]







- 9. Buparlisib and paclitaxel in patients with platinum-pretreated recurrent or metastatic squamous cell carcinoma of the head and neck (BERIL-1): a randomised, double-blind, placebo-controlled phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase-1, open-label, single-dose study of the pharmacokinetics of buparlisib in subjects with mild to severe hepatic impairment PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A phase II study of buparlisib in relapsed or refractory thymomas [frontiersin.org]
- 14. A phase 2 trial of buparlisib in patients with platinum-resistant metastatic urothelial carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Buparlisib: An In-depth Analysis of Early-Phase Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683897#early-phase-clinical-trial-results-for-buparlisib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com